Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate
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Overview
Description
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a chemical compound that features a benzoate ester linked to an amino group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains a similar tetrahydropyran ring but lacks the benzoate ester group.
Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Similar structure with a bromine substituent
Uniqueness
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-amino-3-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-17-13(16)9-2-3-11(14)12(8-9)15-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,14H2,1H3 |
InChI Key |
SSAKUBNRBLPANK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NC2CCOCC2 |
Origin of Product |
United States |
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